molecular formula C18H24N2O6 B4291088 4-(1-methylheptyl)-2,6-dinitrophenyl but-2-enoate CAS No. 19019-33-1

4-(1-methylheptyl)-2,6-dinitrophenyl but-2-enoate

Cat. No. B4291088
CAS RN: 19019-33-1
M. Wt: 364.4 g/mol
InChI Key: YHVJMJFNSRLYIC-WEVVVXLNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1-methylheptyl)-2,6-dinitrophenyl but-2-enoate, also known as MNDB or NDB, is a synthetic compound that belongs to the family of synthetic cannabinoids. It is a potent agonist of the cannabinoid receptors, which are found in the brain and other parts of the body. The compound has gained interest in the scientific community due to its potential applications in various fields, including medicinal chemistry and neuroscience.

Mechanism of Action

4-(1-methylheptyl)-2,6-dinitrophenyl but-2-enoate acts as a potent agonist of the cannabinoid receptors, which are G protein-coupled receptors that are found in the brain and other parts of the body. The compound binds to the receptors and activates them, leading to the activation of various signaling pathways. The activation of the cannabinoid receptors has been shown to modulate the release of neurotransmitters, including dopamine, serotonin, and GABA.
Biochemical and Physiological Effects
4-(1-methylheptyl)-2,6-dinitrophenyl but-2-enoate has been shown to have various biochemical and physiological effects, including analgesic, anti-inflammatory, and antiemetic effects. The compound has also been shown to have an effect on appetite regulation, with studies showing that it can increase food intake in animals. 4-(1-methylheptyl)-2,6-dinitrophenyl but-2-enoate has also been shown to have an effect on immune function, with studies showing that it can modulate the release of cytokines and other immune mediators.

Advantages and Limitations for Lab Experiments

4-(1-methylheptyl)-2,6-dinitrophenyl but-2-enoate has several advantages for use in lab experiments, including its high potency and selectivity for the cannabinoid receptors. The compound can be used to investigate the role of the cannabinoid receptors in various physiological processes, including pain modulation, appetite regulation, and immune function. However, the compound also has limitations, including its complex synthesis process and potential toxicity.

Future Directions

There are several future directions for research on 4-(1-methylheptyl)-2,6-dinitrophenyl but-2-enoate, including the development of more potent and selective analogs of the compound. The compound can also be used to investigate the role of the cannabinoid receptors in various disease states, including chronic pain, cancer, and neurodegenerative disorders. Further research is needed to fully understand the potential therapeutic applications of 4-(1-methylheptyl)-2,6-dinitrophenyl but-2-enoate and its analogs.

Scientific Research Applications

4-(1-methylheptyl)-2,6-dinitrophenyl but-2-enoate has been used in various scientific studies to investigate its effects on the cannabinoid receptors. It has been shown to have a high affinity for both CB1 and CB2 receptors, which are involved in the regulation of various physiological processes. The compound has been used in studies to investigate the role of the cannabinoid receptors in pain modulation, appetite regulation, and immune function.

properties

IUPAC Name

(2,6-dinitro-4-octan-2-ylphenyl) (E)-but-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O6/c1-4-6-7-8-10-13(3)14-11-15(19(22)23)18(16(12-14)20(24)25)26-17(21)9-5-2/h5,9,11-13H,4,6-8,10H2,1-3H3/b9-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHVJMJFNSRLYIC-WEVVVXLNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(C)C1=CC(=C(C(=C1)[N+](=O)[O-])OC(=O)C=CC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCC(C)C1=CC(=C(C(=C1)[N+](=O)[O-])OC(=O)/C=C/C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

19019-33-1
Record name 4-(1-Methylheptyl)-2,6-dinitrophenyl butenoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019019331
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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